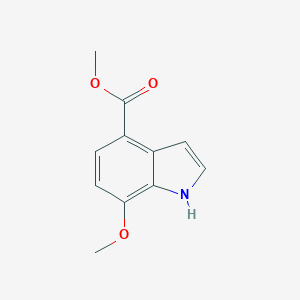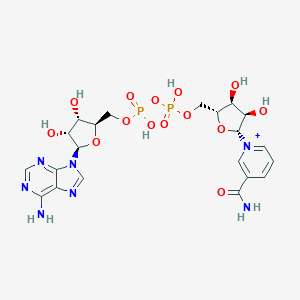
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is an organic compound with the molecular formula C11H11NO5 It is a derivative of acrylate, featuring a nitrophenyl group and a hydroxyl group attached to the acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate can be synthesized through the Baylis-Hillman reaction. This reaction involves the condensation of p-nitrobenzaldehyde with methyl acrylate in the presence of a nucleophilic catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction is typically carried out at room temperature and can be facilitated by the use of silica gel as a reaction medium .
Industrial Production Methods
The use of solid reaction media like silica gel can enhance the efficiency and yield of the reaction, making it suitable for larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: Formation of methyl 2-(oxo(4-nitrophenyl)methyl)acrylate.
Reduction: Formation of methyl 2-(hydroxy(4-aminophenyl)methyl)acrylate.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of polymers and copolymers with specific properties.
Biological Studies: Its derivatives may have potential biological activities, making it useful in medicinal chemistry research.
Wirkmechanismus
The mechanism of action of methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction to form amino derivatives. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in different chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(hydroxy(4-aminophenyl)methyl)acrylate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(hydroxy(4-methylphenyl)methyl)acrylate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is unique due to the presence of both a hydroxyl group and a nitro group, which provide distinct reactivity patterns
Eigenschaften
IUPAC Name |
methyl 2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(11(14)17-2)10(13)8-3-5-9(6-4-8)12(15)16/h3-6,10,13H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMALDNNWRVBOJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463771 |
Source


|
| Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114106-93-3 |
Source


|
| Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














